molecular formula C8H18N2 B159582 1-Isopropylpiperidin-4-amine CAS No. 127285-08-9

1-Isopropylpiperidin-4-amine

Cat. No. B159582
M. Wt: 142.24 g/mol
InChI Key: ZRQQXFMGYSOKDF-UHFFFAOYSA-N
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Patent
US08053435B2

Procedure details

t-Butyl-1-isopropylpiperidin-4-ylcarbamate (2.64 g, 10.9 mmol) obtained in Preparation Example (2-iii-1) was dissolved in methanol (20 ml) in a 250 ml vessel at 0° C., and trifluoroacetic acid (TFA; 4.06 ml, 54.5 mmol, 5 eq.) was slowly added thereto while stirring. The resulting mixture was reacted for 18 hrs. After the completion of reaction, the reaction product was concentrated under reduced pressure, subjected to azeotropic distillation with CHCl3 3 times, basified with 2N aqueous KOH solution (20 ml) and extracted with CHCl3 3 times. The organic layer was separated, washed with brine, dried, filtered and distilled under reduced pressure to obtain 1.23 g of the title compound as yellow oil (yield 79.3%).
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
79.3%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH:14]([CH3:16])[CH3:15])[CH2:10][CH2:9]1)(C)(C)C.FC(F)(F)C(O)=O>CO>[CH:14]([N:11]1[CH2:12][CH2:13][CH:8]([NH2:7])[CH2:9][CH2:10]1)([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C(C)C)=O
Step Two
Name
Quantity
4.06 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction product was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
subjected to azeotropic distillation with CHCl3 3 times
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 3 times
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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